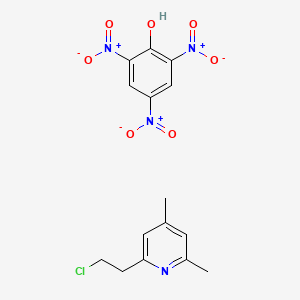
2-(2-Chloroethyl)-4,6-dimethylpyridine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-4,6-dimethylpyridine typically involves the alkylation of 4,6-dimethylpyridine with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
For the preparation of 2,4,6-trinitrophenol, nitration of phenol is performed using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the formation of the desired trinitro compound.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)-4,6-dimethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
2,4,6-trinitrophenol is known for its reactivity in:
Reduction: It can be reduced to form aminophenols.
Substitution: The nitro groups can be substituted by nucleophiles under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
From 2-(2-Chloroethyl)-4,6-dimethylpyridine: Substituted pyridines, aldehydes, and carboxylic acids.
From 2,4,6-trinitrophenol: Aminophenols and other substituted phenols.
Scientific Research Applications
2-(2-Chloroethyl)-4,6-dimethylpyridine;2,4,6-trinitrophenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research due to its ability to interact with DNA.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)-4,6-dimethylpyridine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the disruption of DNA replication. The 2,4,6-trinitrophenol component acts as a strong oxidizing agent, which can induce oxidative stress in cells and lead to cell death.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethanol: Similar in structure but lacks the pyridine ring and nitro groups.
Mustard Gas (Bis(2-chloroethyl) sulfide): Shares the chloroethyl group but has a sulfur atom instead of a pyridine ring.
Tris(2-chloroethyl) phosphate: Contains chloroethyl groups but is a phosphate ester.
Uniqueness
2-(2-Chloroethyl)-4,6-dimethylpyridine;2,4,6-trinitrophenol is unique due to the combination of a pyridine derivative and a trinitrophenol moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
69603-40-3 |
|---|---|
Molecular Formula |
C15H15ClN4O7 |
Molecular Weight |
398.75 g/mol |
IUPAC Name |
2-(2-chloroethyl)-4,6-dimethylpyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H12ClN.C6H3N3O7/c1-7-5-8(2)11-9(6-7)3-4-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-6H,3-4H2,1-2H3;1-2,10H |
InChI Key |
FLAOUUWABHTZFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)CCCl)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



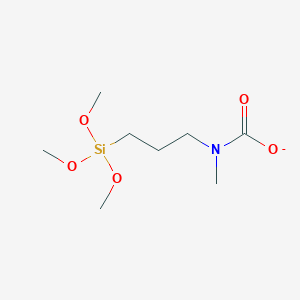
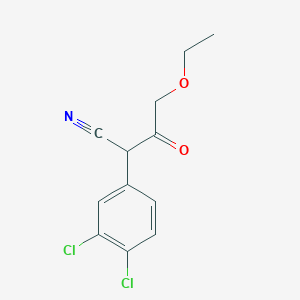

![1-[2-(Naphthalen-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B14001231.png)
![2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14001233.png)

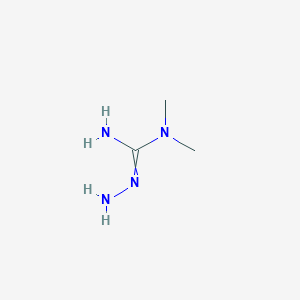

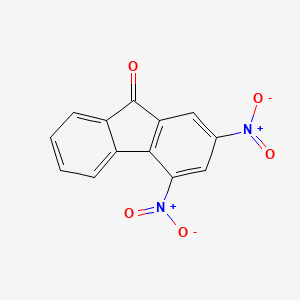
![ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol](/img/structure/B14001254.png)
![2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14001257.png)

![N-tert-Butyl-2-chloro-2-(3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14001272.png)
